N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide
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Overview
Description
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro and phenylcarbamoylamino groups attached to an ethylbenzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts has been explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, molecular docking studies have suggested that similar compounds can inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide
- N-(2,2-dichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)benzamide
- N-(2,2-dichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)benzamide
Uniqueness
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-13(18)14(20-15(22)11-7-3-1-4-8-11)21-16(23)19-12-9-5-2-6-10-12/h1-10,13-14H,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOZOMPYOWSPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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